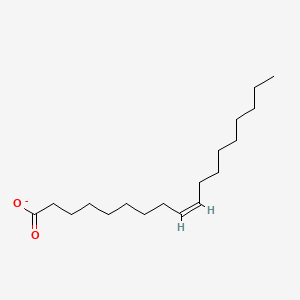![molecular formula C13H28N4O2 B1233986 (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine](/img/structure/B1233986.png)
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine: is a chemical compound with the molecular formula C13H28N4O2. It is known for its use in radiopharmaceuticals, particularly in the imaging of regional cerebral blood flow using single photon emission computed tomography (SPECT). The compound exists in two isomeric forms: d,l and meso, each exhibiting different properties in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine involves several steps. One efficient route includes nucleophilic substitution (SN2) reactions of 2,2-dimethylpropane-1,3-diamine with methyl-2-chloropropanoate, followed by protection with benzylchloroformate (Cbz). Subsequent steps involve Weinreb amide formation, methylation using Grignard reagent, oxime formation with a ketone group, and deprotection of the Cbz group by hydrogenolysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar multi-step processes as described above, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl-2-chloropropanoate and Grignard reagents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxime derivatives and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in radiopharmaceuticals for imaging regional cerebral blood flow in SPECT.
Industry: Applied in the extraction and separation of rare earth metals and other metal ions.
Mechanism of Action
The mechanism of action of (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine involves its ability to chelate metal ions, particularly technetium-99m. This chelation forms a stable complex that can be used in imaging techniques. The compound’s lipophilic nature allows it to cross cell membranes, where it is converted into a hydrophilic complex by reducing agents such as glutathione, leading to its retention within cells .
Comparison with Similar Compounds
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used in the treatment of organophosphate poisoning.
TMB-4 and HI-6: Oximes with similar reactivity and applications in medical treatments.
Uniqueness: (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine is unique due to its specific application in radiopharmaceuticals for cerebral blood flow imaging. Its ability to form stable complexes with technetium-99m and its lipophilic properties make it particularly suitable for this purpose, distinguishing it from other oximes .
Properties
Molecular Formula |
C13H28N4O2 |
|---|---|
Molecular Weight |
272.39 g/mol |
IUPAC Name |
(NZ)-N-[(3R)-3-[[3-[[(2R,3Z)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11-,17-12-/t9-,10-/m1/s1 |
InChI Key |
BPNZYADGDZPRTK-PYMRXLQTSA-N |
Isomeric SMILES |
C[C@@H](NCC(CN[C@@H](/C(=N\O)/C)C)(C)C)/C(=N\O)/C |
Canonical SMILES |
CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C |
Synonyms |
3,3'-((2,2,-dimethyl-1,3-propanediyl)diimino)bis-2-butanone dioxime, (R*,R*-(E,E))- exametazime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,16R)-10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B1233907.png)

![7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233909.png)

![(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one](/img/structure/B1233917.png)
![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)
![(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol](/img/structure/B1233919.png)
![[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)




